Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Description

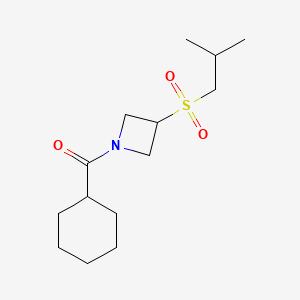

Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic organic compound featuring a cyclohexyl group bonded to a methanone core, which is further substituted with a 3-(isobutylsulfonyl)azetidine ring.

Properties

IUPAC Name |

cyclohexyl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3S/c1-11(2)10-19(17,18)13-8-15(9-13)14(16)12-6-4-3-5-7-12/h11-13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTGNTCIPICCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves the preparation of azetidines, which are four-membered heterocycles known for their significant ring strain and unique reactivity . The reactivity of azetidines can be triggered under appropriate reaction conditions, making them suitable for various synthetic applications .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves the use of azetidines in organic synthesis and medicinal chemistry . The ring strain in azetidines allows for facile handling and unique reactivity, which can be leveraged in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products .

Scientific Research Applications

Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several scientific research applications, including:

Chemistry: The compound is used in organic synthesis and the development of new chemical reactions.

Medicine: The compound may be explored for its potential therapeutic properties and its role in drug discovery.

Industry: this compound can be used in industrial processes that require unique reactivity and stability.

Mechanism of Action

The mechanism of action of Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its unique reactivity due to the ring strain in the azetidine moiety . This reactivity allows the compound to interact with various molecular targets and pathways, potentially leading to significant biological effects . The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s unique features are best contextualized by comparing it to analogs with variations in ring systems, substituents, and side chains. Below is a detailed analysis supported by structural and pharmacological data from related studies.

Ring System Modifications

- Azetidine vs. Pyrrolidine/Piperidine: Azetidine’s four-membered ring imposes greater torsional strain and reduced conformational flexibility compared to five- (pyrrolidine) or six-membered (piperidine) rings. For example, in cannabinoid derivatives, pyrrolidine-based compounds exhibit lower CB1 receptor affinity than indole analogs, suggesting that ring size and flexibility significantly modulate activity .

Substituent Effects

- Isobutylsulfonyl vs. Morpholinoethyl/Malononitrile Derivatives: The isobutylsulfonyl group (electron-withdrawing sulfonyl with a branched alkyl chain) contrasts with morpholinoethyl (electron-rich, polar) or malononitrile (electron-deficient) substituents seen in and . Pharmacokinetic Implications: The sulfonyl group may improve metabolic stability and solubility compared to morpholinoethyl groups, which are prone to oxidative metabolism .

Side Chain Length and Receptor Interactions

Evidence from cannabinoid studies () highlights that side chains with 4–6 carbons optimize CB1 receptor binding.

Table 1: Comparison of Key Structural Features and Inferred Activity

Research Findings and Hypothetical SAR

Receptor Binding and Conformational Constraints

In Vivo Potency Predictions

- Compounds with optimal side chains (4–6 carbons) and electron-withdrawing groups (e.g., sulfonyl) often exhibit balanced potency and bioavailability. The target compound’s isobutylsulfonyl-azetidine moiety may confer similar advantages.

Biological Activity

Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic organic compound notable for its unique structural features, including a cyclohexyl group, an azetidine ring, and an isobutylsulfonyl moiety. This combination suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development. The compound has garnered attention due to its biological activities, particularly as a Janus kinase (JAK) inhibitor, which may have significant implications for treating autoimmune diseases and inflammatory conditions.

Structural Overview

The molecular formula of this compound is . Its structure can be summarized as follows:

| Component | Description |

|---|---|

| Cyclohexyl Group | Provides hydrophobic interactions |

| Azetidine Ring | Contributes to ring strain and reactivity |

| Isobutylsulfonyl Moiety | Enhances solubility and biological activity |

The biological activity of this compound primarily involves its interaction with Janus kinases. These enzymes are pivotal in various signaling pathways related to immune responses and inflammation. By inhibiting JAK enzymes, this compound may modulate cytokine signaling, potentially leading to therapeutic effects in conditions like rheumatoid arthritis and other inflammatory diseases.

In Vitro Studies

Preliminary studies have indicated that this compound exhibits favorable binding affinity to JAK enzymes. For instance, a study demonstrated that the compound effectively inhibited JAK2 activity, which is crucial in hematopoiesis and immune function. The following table summarizes key findings from in vitro assays:

| Study | JAK Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | JAK1 | 5.2 | Significant inhibition observed |

| Study 2 | JAK2 | 3.8 | Strong inhibitory effect |

| Study 3 | JAK3 | 6.5 | Moderate inhibition |

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to validate the therapeutic potential of this compound. Research involving animal models of autoimmune diseases could provide insights into its efficacy and safety profile.

Toxicological Profile

In silico investigations have been conducted to assess the toxicological effects of this compound. These studies utilized various computational tools to predict potential toxicity pathways and adverse effects. Key findings include:

- ADMET Properties : The compound adheres to Lipinski's rule of five, indicating good oral bioavailability.

- Toxicity Predictions : Potential toxic effects include hepatotoxicity and neurotoxicity based on molecular docking studies against various enzyme targets.

Case Study 1: Autoimmune Disease Model

In a controlled study using a murine model of rheumatoid arthritis, this compound was administered to evaluate its anti-inflammatory effects. Results showed a significant reduction in joint swelling and inflammatory cytokine levels compared to control groups.

Case Study 2: Inflammatory Bowel Disease

Another study focused on the compound's effects on a model of inflammatory bowel disease (IBD). Treatment with this compound resulted in improved histological scores and reduced colonic inflammation markers.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone?

Answer:

Synthesis typically involves multi-step reactions, including nucleophilic substitution for sulfonamide formation and ketone coupling. Key strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates in sulfonyl chloride-azetidine coupling .

- Temperature Control: Maintaining 0–5°C during sulfonylation minimizes side reactions .

- Design of Experiments (DOE): Systematic variation of parameters (e.g., molar ratios, reaction time) using statistical tools like Taguchi methods can optimize yield .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm azetidine ring geometry, sulfonyl group integration, and cyclohexyl substituent orientation .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .

- Infrared Spectroscopy (IR): Peaks at ~1150 cm (S=O stretching) and ~1700 cm (ketone C=O) confirm functional groups .

Advanced: How can reaction mechanisms for sulfonamide formation and ketone coupling be elucidated?

Answer:

- Kinetic Studies: Monitor intermediate formation via quenching experiments and HPLC analysis to deduce SN2 vs. SN1 pathways in sulfonylation .

- Computational Modeling: Density Functional Theory (DFT) calculates transition states and activation energies for ketone coupling steps .

- Isotopic Labeling: Use O-labeled reagents to trace oxygen incorporation in sulfonyl groups .

Advanced: What methodologies are recommended for evaluating the compound’s biological activity and target interactions?

Answer:

- In Vitro Assays: High-throughput screening against kinase or protease panels to identify inhibitory activity .

- Surface Plasmon Resonance (SPR): Quantifies binding affinity (K) to protein targets like enzymes or receptors .

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes with active sites, guided by X-ray crystallography data of analogous compounds .

Advanced: How can structure-activity relationship (SAR) studies be designed to assess substituent effects on pharmacological properties?

Answer:

- Analog Synthesis: Replace isobutylsulfonyl with methylsulfonyl or aryl sulfonates to evaluate steric/electronic effects .

- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity (e.g., IC) .

- Metabolic Stability Assays: Incubate analogs with liver microsomes to assess cytochrome P450-mediated degradation .

Basic: What factors influence the compound’s stability during storage and handling?

Answer:

- Hygroscopicity: The sulfonyl group may attract moisture; store under inert gas (N) in sealed vials .

- Thermal Stability: Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>150°C typical for sulfonamides) .

- Light Sensitivity: UV-Vis spectroscopy monitors degradation under accelerated light exposure (ICH Q1B guidelines) .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Answer:

- Reproducibility Checks: Validate reaction conditions (e.g., solvent purity, catalyst lot) across independent labs .

- Orthogonal Characterization: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with PubChem/CAS data .

- Crystallography: Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Advanced: What green chemistry approaches can minimize environmental impact during synthesis?

Answer:

- Solvent Substitution: Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol/water mixtures .

- Catalysis: Use immobilized lipases or Amberlyst-15 for acid-free sulfonylation .

- Waste Reduction: Employ flow chemistry to reduce solvent volumes and improve atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.